molecular formula C13H14ClN3O4S B2881874 N-(3-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893337-79-6

N-(3-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2881874
CAS RN: 893337-79-6
M. Wt: 343.78
InChI Key: KHWNYNVSDAZDOB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial and Antibiofilm Properties

This compound has been studied for its potential antibacterial and antibiofilm properties. Research indicates that derivatives of this compound may inhibit the growth of various bacterial strains and prevent the formation of biofilms, which are protective layers that bacteria develop to resist antibiotics .

Computational Chemistry Analyses

The compound has been subjected to computational analyses to understand its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These studies can predict how the compound interacts at the molecular level, which is crucial in drug design and other chemical applications .

Synthesis of Derivatives

Chemists have synthesized various derivatives of this compound to explore its versatility and potential applications in medicinal chemistry. The synthesis process often involves characterizing the derivatives using spectral techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Molecular Docking Studies

Molecular docking studies are conducted to predict the orientation of this compound when bound to a protein target. This application is significant in the pharmaceutical industry, where understanding the interaction between a drug candidate and its target protein is essential for drug development .

Material Science Applications

The compound’s unique structure and properties make it a candidate for research in material science, particularly in the development of new materials with specific electronic or photonic properties. Its derivatives could be used in creating advanced materials for electronics or photonics .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or the discovery of new reactions .

properties

IUPAC Name

N-(3-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-5-9(14)7-10/h4-7,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWNYNVSDAZDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

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